N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2H-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a furan ring, a benzodioxole moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps, including the formation of the furan ring, the benzodioxole moiety, and the final coupling to form the carboxamide. One common method involves the use of a Povarov cycloaddition reaction followed by N-furoylation processes . The reaction conditions often require specific reagents such as p-toluidine, benzaldehyde, and trans-methyl-isoeugenol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substitution reactions can occur, particularly on the furan and benzodioxole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives .
Scientific Research Applications
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antibacterial and anticancer properties.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2H-1,3-benzodioxole-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes, leading to its antibacterial or anticancer effects . The pathways involved often include the inhibition of key metabolic processes in bacteria or cancer cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan derivatives and benzodioxole-containing molecules. Examples are:
Furan-2-carboxamide derivatives: Known for their antibacterial properties.
Benzodioxole derivatives: Studied for their anticancer activities.
Uniqueness
What sets N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2H-1,3-benzodioxole-5-carboxamide apart is its unique combination of a furan ring and a benzodioxole moiety, which may confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5/c22-16(13-3-5-14(6-4-13)17-2-1-9-24-17)11-21-20(23)15-7-8-18-19(10-15)26-12-25-18/h1-10,16,22H,11-12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USQOQTHPXJQZLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC(C3=CC=C(C=C3)C4=CC=CO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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